molecular formula C15H18N2O3S B1242032 N-[4-(indol-3-yl)butanoyl]-L-cysteine

N-[4-(indol-3-yl)butanoyl]-L-cysteine

Cat. No.: B1242032
M. Wt: 306.4 g/mol
InChI Key: LXMVSQPUILWDOQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Indol-3-yl)butanoyl]-L-cysteine is a modified amino acid derivative where the α-amino group of L-cysteine is acylated with a 4-(indol-3-yl)butanoyl moiety. This compound combines the redox-active thiol group of cysteine with the aromatic indole ring system, which is prevalent in bioactive molecules (e.g., tryptophan, serotonin, and kinase inhibitors). The indole group may confer affinity for proteins or receptors involved in indole metabolism, while the cysteine backbone could enable antioxidant or metal-chelating properties.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

(2R)-2-[4-(1H-indol-3-yl)butanoylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H18N2O3S/c18-14(17-13(9-21)15(19)20)7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,13,16,21H,3-4,7,9H2,(H,17,18)(H,19,20)/t13-/m0/s1

InChI Key

LXMVSQPUILWDOQ-ZDUSSCGKSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with N-Formyl-L-cysteine (CAS 112740-56-4)

Structural Differences :

  • N-Formyl-L-cysteine features a formyl group (-CHO) attached to the cysteine’s amino group, whereas the target compound has a larger 4-(indol-3-yl)butanoyl substituent .
  • Molecular Weight: N-Formyl-L-cysteine (C₄H₇NO₃S, MW: 149.17 g/mol) is significantly smaller than N-[4-(indol-3-yl)butanoyl]-L-cysteine (estimated C₁₅H₁₉N₂O₃S, MW: 313.39 g/mol).

Functional Implications :

  • Solubility: The formyl group in N-formyl-L-cysteine enhances hydrophilicity, favoring aqueous solubility, while the indole and butanoyl groups in the target compound increase hydrophobicity, likely reducing solubility but improving membrane permeability.
  • Metabolic Stability : The larger acyl group in the target compound may slow enzymatic degradation compared to the smaller formyl derivative.

Comparison with S-(4-Methoxybenzyl)-L-cysteinylglycine

Structural Differences :

  • S-Substitution : The compared compound has a 4-methoxybenzyl group attached to cysteine’s thiol, forming a thioether, whereas the target retains a free thiol .
  • Peptide Backbone : The glycine residue in S-(4-methoxybenzyl)-L-cysteinylglycine introduces peptide-like characteristics absent in the target.

Functional Implications :

  • Redox Activity : The free thiol in the target compound enables disulfide bond formation and antioxidant activity, whereas the thioether in the analog eliminates this reactivity.
  • Biological Targets : The methoxybenzyl group may confer affinity for aromatic-binding receptors (e.g., estrogen receptors), while the indole moiety in the target could interact with serotoninergic pathways.

Comparison with Triazinoindole-Based Acetamides (Compounds 23–27)

Structural Differences :

  • Core Heterocycle: Compounds 23–27 feature a triazino[5,6-b]indole system linked to acetamide, contrasting with the simpler indole-butanoyl-cysteine structure of the target .
  • Substituents: Bromine and phenoxy groups in these analogs introduce steric and electronic effects absent in the target.

Functional Implications :

  • Bioactivity: Triazinoindole derivatives are often designed as kinase or protease inhibitors due to their planar aromatic systems, whereas the target’s cysteine backbone may prioritize redox modulation.
  • Synthetic Complexity: The target compound’s synthesis is likely simpler compared to the multi-step routes required for triazinoindole analogs.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Bioactivity Hypothesis
This compound C₁₅H₁₉N₂O₃S 313.39 Indole, thiol, amide Low (lipophilic) Antioxidant, receptor ligand
N-Formyl-L-cysteine C₄H₇NO₃S 149.17 Formyl, thiol, carboxylic acid High Metal chelator, prodrug
S-(4-Methoxybenzyl)-L-cysteinylglycine C₁₇H₂₅N₃O₅S 391.47 Thioether, peptide, methoxy Moderate Enzyme substrate, inhibitor
Triazinoindole Acetamide (Compound 23) C₂₁H₁₇N₅OS 379.45 Triazinoindole, acetamide, cyano Low Kinase/protease inhibitor

Research Findings and Implications

  • Target Compound: The indole moiety may enable interactions with cytochrome P450 enzymes or serotonin receptors, while the cysteine thiol could act as a glutathione analog.
  • N-Formyl-L-cysteine : Primarily used in detoxification pathways due to its small size and rapid metabolism .
  • Triazinoindole Analogs: Demonstrated inhibitory activity in kinase assays, highlighting the importance of heterocyclic systems in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(indol-3-yl)butanoyl]-L-cysteine
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N-[4-(indol-3-yl)butanoyl]-L-cysteine

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